molecular formula C2H6AsNaO2 B7820552 CID 22508

CID 22508

Cat. No. B7820552
M. Wt: 159.98 g/mol
InChI Key: IHQKEDIOMGYHEB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 22508 is a useful research compound. Its molecular formula is C2H6AsNaO2 and its molecular weight is 159.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 22508 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 22508 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 22508 involves the conversion of 2,3-dihydro-1H-inden-2-amine to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Starting Materials
2,3-dihydro-1H-inden-2-amine, Sodium hydroxide, Bromine, Acetic acid, Hydrogen peroxide

Reaction
Step 1: Dissolve 2,3-dihydro-1H-inden-2-amine in acetic acid and add bromine dropwise with stirring. Heat the mixture to reflux for 2 hours., Step 2: Cool the mixture and add sodium hydroxide solution to adjust the pH to 8-9. Extract the mixture with ethyl acetate and wash the organic layer with water., Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-bromo-2,3-dihydro-1H-inden-2-yl acetate., Step 4: Dissolve 2-bromo-2,3-dihydro-1H-inden-2-yl acetate in acetic acid and add hydrogen peroxide dropwise with stirring. Heat the mixture to reflux for 2 hours., Step 5: Cool the mixture and extract with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 6: Evaporate the solvent to obtain 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

properties

IUPAC Name

sodium;dimethylarsinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQKEDIOMGYHEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=O)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[As](=O)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6AsNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 22508

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